molecular formula C15H21NSi2 B7884686 2,6-Bis[(trimethylsilyl)ethynyl]pyridine CAS No. 75867-44-6

2,6-Bis[(trimethylsilyl)ethynyl]pyridine

Cat. No.: B7884686
CAS No.: 75867-44-6
M. Wt: 271.50 g/mol
InChI Key: BDEJHGOEZWCOMN-UHFFFAOYSA-N
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Description

2,6-Bis[(trimethylsilyl)ethynyl]pyridine is a chemical compound characterized by the presence of two trimethylsilyl-ethynyl groups attached to a pyridine ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(trimethylsilyl)ethynyl]pyridine typically involves the reaction of 2,6-dibromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

    Starting Materials: 2,6-dibromopyridine and trimethylsilylacetylene.

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

    Base: A strong base, such as potassium carbonate or cesium carbonate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(trimethylsilyl)ethynyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives.

Scientific Research Applications

2,6-Bis[(trimethylsilyl)ethynyl]pyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,6-Bis[(trimethylsilyl)ethynyl]pyridine involves its interaction with molecular targets through its ethynyl and pyridine functional groups. These interactions can influence various molecular pathways, depending on the specific application. For example, as a ligand in catalysis, it coordinates with metal centers, altering their electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(phenylethynyl)pyridine: Similar structure but with phenyl groups instead of trimethylsilyl groups.

    2,6-Bis(ethynyl)pyridine: Lacks the trimethylsilyl groups, leading to different reactivity and properties.

    2,6-Bis(trimethylsilyl)pyridine: Contains trimethylsilyl groups directly attached to the pyridine ring without the ethynyl linkage.

Uniqueness

2,6-Bis[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both trimethylsilyl and ethynyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, materials science, and catalysis.

Properties

IUPAC Name

trimethyl-[2-[6-(2-trimethylsilylethynyl)pyridin-2-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NSi2/c1-17(2,3)12-10-14-8-7-9-15(16-14)11-13-18(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEJHGOEZWCOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CC=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503250
Record name 2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-44-6
Record name 2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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